Beta-dihydroequilenin is a ring-B unsaturated estrogen metabolite derived from equilin, a naturally occurring estrogen found primarily in pregnant mares' urine. [] It belongs to the class of estrogens, specifically the ring-B unsaturated estrogens, which exhibit distinct metabolic pathways compared to classical estrogens like estrone and 17α-estradiol. [] Beta-dihydroequilenin plays a crucial role in scientific research, particularly in understanding the metabolism and activity of equine estrogens. [, ]
Estra-1,3,5,7,9-pentaene-3,17beta-diol is a synthetic steroid compound characterized by its unique structure featuring multiple double bonds within the steroid framework. It is part of a broader class of compounds known as estrogens, which play critical roles in various biological processes, including reproductive health and hormone regulation.
The compound can be synthesized through various chemical routes involving steroid precursors and reagents. Notably, research has focused on improving synthesis methods to enhance yield and purity. The compound has garnered interest in pharmaceutical applications due to its potential therapeutic effects.
Estra-1,3,5,7,9-pentaene-3,17beta-diol is classified as a polyunsaturated steroid. Its structural formula indicates it belongs to the estrene family of steroids, which are derivatives of estradiol and related compounds. This classification is significant for understanding its biological activity and potential applications.
The synthesis of Estra-1,3,5,7,9-pentaene-3,17beta-diol typically involves multi-step organic reactions. One common approach utilizes estrone as a starting material. Recent advancements have highlighted the use of 4-(dimethylamino)pyridine in dry dichloromethane under reflux conditions to facilitate reactions that yield high percentages of the desired product.
Estra-1,3,5,7,9-pentaene-3,17beta-diol features a complex steroid nucleus with five conjugated double bonds that contribute to its unique properties. The presence of hydroxyl groups at positions 3 and 17 plays a crucial role in its biological activity.
Estra-1,3,5,7,9-pentaene-3,17beta-diol undergoes various chemical transformations typical of steroids:
The reactions are typically monitored using Nuclear Magnetic Resonance Spectroscopy (NMR) and Infrared Spectroscopy (IR) to confirm product formation and purity.
The mechanism of action for Estra-1,3,5,7,9-pentaene-3,17beta-diol primarily involves interaction with estrogen receptors in target tissues:
Studies indicate that the compound's binding affinity is comparable to that of natural estrogens like estradiol . This suggests potential applications in hormone replacement therapies or treatments for estrogen-related conditions.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed for detailed characterization .
Estra-1,3,5,7,9-pentaene-3,17beta-diol has several potential applications in scientific research and medicine:
Estra-1,3,5,7,9-pentaene-3,17beta-diol (CAS 1423-97-8) represents a structurally distinctive steroidal molecule characterized by an extensively conjugated polyene system across its four-ring framework. The compound has the molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol, with a steroid nucleus modified by five double bonds at positions 1,3,5,7,9, creating an extended aromatic system [1] [2]. Its systematic name reflects both the unsaturation pattern and stereochemistry: the "estra" prefix denotes the C18 steroid nucleus, "pentaene" specifies the five double bonds at positions 1,3,5,7,9, and "3,17beta-diol" indicates the hydroxyl groups at C3 and C17β positions [1]. This compound is alternatively known as 17β-dihydroequilenin in biochemical contexts, highlighting its relationship to equine estrogen metabolites [1] [2].
The compound's extended π-electron system significantly influences its physicochemical properties. It displays a melting point of 214-216°C and estimated boiling point of 350.53°C, with moderate solubility in dioxane, DMSO, and methanol [1] [2]. Computational descriptors include a predicted pKa of 9.78, logP value of 3.74 (indicating moderate lipophilicity), and polar surface area of 40.46 Ų [1]. The canonical SMILES representation (CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O) captures the connectivity, while the isomeric SMILES (C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O) specifies the critical 17β-stereochemistry [1]. The conjugated system contributes to its UV absorption characteristics and potential for quinoid formation, though analytical spectra require further characterization in the literature.
Table 1: Fundamental Physicochemical Properties of Estra-1,3,5,7,9-pentaene-3,17beta-diol
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1423-97-8 | [1] |
Molecular Formula | C₁₈H₂₀O₂ | [1] |
Molecular Weight | 268.35 g/mol | [1] |
Melting Point | 214-216°C | [2] |
Estimated Boiling Point | 350.53°C | [2] |
Solubility | Dioxane, DMSO, Methanol (Slight) | [2] |
logP | 3.74 | [1] |
Table 2: Common Synonyms and Identifiers
Synonym | Identifier Type |
---|---|
17β-Dihydroequilenin | Biochemical name |
β-Equilenol | Alternative nomenclature |
Equilenin Impurity 4 | Pharmaceutical reference |
J15.034G | Nikkaji number |
DTXSID40931405 | DSSTox Substance ID |
CHEMBL123405 | ChEMBL ID |
The identification of 17β-dihydroequilenin emerged from mid-20th century investigations into equine estrogens, where it was recognized as the 17β-reduced metabolite of equilenin (estra-1,3,5(10),7-tetraene-3,17-dione) [1]. Unlike conventional estrogens derived from cholesterol biosynthesis, this compound belongs to the "B-ring unsaturated" steroid family, which are biosynthetically distinct from cholesterol and formed via novel pathways in pregnant mare's urine [3]. Early isolation studies in the 1930s-1950s identified several structurally novel estrogens in equine pregnancy urine, with equilenin and its reduced derivatives representing a unique class of steroids with aromaticity extending beyond the traditional A-ring [1] [3].
Synthetic access to this compound was historically achieved through microbial reduction of equilenin or chemical reduction using aluminum isopropoxide in isopropyl alcohol (Meerwein-Ponndorf-Verley reduction) [1]. Contemporary synthetic approaches have evolved significantly, with modern metallacycle-mediated annulative cross-coupling strategies enabling more efficient construction of the polyene framework [3]. For instance, recent methodologies employ titanium tetrachloride-mediated cyclization of hydrindane precursors, proceeding through proposed cyclopropylcarbinyl cation intermediates that rearrange to form the pentacyclic system [3]. These synthetic advances have facilitated broader exploration of structural analogs, overcoming limitations of traditional semisynthetic approaches that constrained early structure-activity studies in this steroid subclass.
The extended conjugation system of Estra-1,3,5,7,9-pentaene-3,17beta-diol confers distinctive biological interactions compared to traditional estrogens. The compound displays potent and selective estrogen receptor beta (ERβ) agonism, with an EC₅₀ of 21 nM and approximately 4-fold greater selectivity for ERβ over ERα compared to 17β-estradiol [3]. This ERβ selectivity has significant pharmacological implications, as ERβ activation is increasingly associated with beneficial effects in neurodegeneration, inflammation, and specific cancer subtypes, contrasting with the proliferative effects often mediated by ERα [3].
Beyond nuclear hormone receptor interactions, this polyene steroid exhibits notable bioactivities:
Table 3: Bioactivity Profile of Estra-1,3,5,7,9-pentaene-3,17beta-diol
Biological Target | Activity/Parameter | Value | Reference |
---|---|---|---|
Estrogen Receptor β (ERβ) | Agonism EC₅₀ | 21 nM | [3] |
Estrogen Receptor α (ERα) | Agonism EC₅₀ | ~4× less potent vs ERβ | [3] |
CLK4 kinase | Binding affinity (Kd) | 350 nM | [3] |
MDA-MB-231 breast cancer | Growth inhibition (GI₅₀) | 0.2 μg/mL | [3] |
AsPC-1 pancreatic cancer | Growth inhibition (GI₅₀) | 0.5 μg/mL | [3] |
Structural modifications profoundly impact bioactivity. Alkynylation at C6, bromination, or fluorination reduces cytotoxic potency, as does methylation of the C3 hydroxyl [3]. The requirement for free phenolic and aliphatic hydroxyl groups, combined with the planar polycyclic system, suggests a pharmacophore model involving both hydrogen bonding and π-stacking interactions with biological targets. These structure-activity relationships position 17β-dihydroequilenin as a privileged scaffold for developing novel therapeutic agents targeting nuclear receptors, kinases, or microtubule networks, warranting further exploration of its polyene steroid pharmacology.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9